trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride
Overview
Description
trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H11BrClN. It is a cyclopropane derivative where a bromophenyl group is attached to the second carbon of the cyclopropane ring, and an amine group is attached to the first carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl derivative, followed by amination and subsequent formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and minimize by-products. The process would include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of bromophenyl oxides or other oxidized derivatives.
Reduction: Formation of phenylcyclopropan-1-amine hydrochloride.
Substitution: Formation of substituted cyclopropan-1-amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of cyclopropane ring-opening reactions and their mechanisms.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the cyclopropane ring can influence the overall conformation and reactivity of the molecule. The amine group can participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
- trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride
- trans-2-(3-Fluorophenyl)cyclopropan-1-amine hydrochloride
- trans-2-(3-Methylphenyl)cyclopropan-1-amine hydrochloride
Comparison:
- trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.
- The bromine atom can participate in specific halogen bonding interactions that are not possible with other substituents.
- The size and electronegativity of the bromine atom can affect the compound’s overall electronic properties and stability.
Properties
IUPAC Name |
(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPFGIOAIWJVJE-OULXEKPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807920-14-4 | |
Record name | rac-(1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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